molecular formula C14H16N2O3S B5369585 N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide

N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide

Cat. No. B5369585
M. Wt: 292.36 g/mol
InChI Key: AKJFLKIUWMJHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. This compound has also been shown to inhibit other downstream pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies. It has also been shown to decrease the levels of various cytokines and chemokines that are involved in the tumor microenvironment. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

One of the advantages of N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, this compound has also been shown to have some limitations, including the potential for drug resistance and the risk of toxicity, particularly in combination with other agents.

Future Directions

There are several potential future directions for the development of N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide. One area of interest is the combination of this compound with other agents, such as immune checkpoint inhibitors or CAR-T cell therapy, to enhance its anti-tumor activity. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Finally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide involves several steps, including the preparation of the quinoline starting material, the introduction of the methylsulfonyl group, and the final coupling with the N-methylacetamide moiety. The synthesis has been described in detail in the literature and involves the use of various reagents and catalysts.

Scientific Research Applications

N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent anti-tumor activity and has been shown to inhibit BTK signaling and downstream pathways.

properties

IUPAC Name

N-methyl-2-methylsulfonyl-N-(quinolin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16(14(17)10-20(2,18)19)9-11-7-8-15-13-6-4-3-5-12(11)13/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJFLKIUWMJHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC2=CC=CC=C12)C(=O)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.